4'-Bromo-N,N-bis(2,4-dimethylphenyl)[1,1'-biphenyl]-4-amine
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Overview
Description
4’-Bromo-N,N-bis(2,4-dimethylphenyl)[1,1’-biphenyl]-4-amine is an organic compound with the molecular formula C26H24BrN It is a derivative of biphenyl, where the amine group is substituted with bromine and two 2,4-dimethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-N,N-bis(2,4-dimethylphenyl)[1,1’-biphenyl]-4-amine typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 4’-Bromo-N,N-bis(2,4-dimethylphenyl)[1,1’-biphenyl]-4-amine may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and advanced purification techniques, such as column chromatography, ensures the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4’-Bromo-N,N-bis(2,4-dimethylphenyl)[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Products include various substituted biphenyl derivatives.
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: Products include reduced amine derivatives.
Scientific Research Applications
4’-Bromo-N,N-bis(2,4-dimethylphenyl)[1,1’-biphenyl]-4-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 4’-Bromo-N,N-bis(2,4-dimethylphenyl)[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets. The bromine atom and the amine group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparison with Similar Compounds
4’-Bromo-N,N-bis(2,4-dimethylphenyl)[1,1’-biphenyl]-4-amine can be compared with other similar compounds, such as:
4-Bromo-N,N-bis(4-tert-butylphenyl)aniline: Similar structure but with tert-butyl groups instead of dimethylphenyl groups.
4-Bromo-N,N-bis(4-methoxyphenyl)aniline: Contains methoxy groups, leading to different electronic properties.
4-Bromo-N,N-bis(4-chlorophenyl)aniline: Chlorine atoms instead of dimethylphenyl groups, affecting its reactivity and applications.
Properties
CAS No. |
666176-11-0 |
---|---|
Molecular Formula |
C28H26BrN |
Molecular Weight |
456.4 g/mol |
IUPAC Name |
N-[4-(4-bromophenyl)phenyl]-N-(2,4-dimethylphenyl)-2,4-dimethylaniline |
InChI |
InChI=1S/C28H26BrN/c1-19-5-15-27(21(3)17-19)30(28-16-6-20(2)18-22(28)4)26-13-9-24(10-14-26)23-7-11-25(29)12-8-23/h5-18H,1-4H3 |
InChI Key |
UCFLEFBTBNJOHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N(C2=CC=C(C=C2)C3=CC=C(C=C3)Br)C4=C(C=C(C=C4)C)C)C |
Origin of Product |
United States |
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